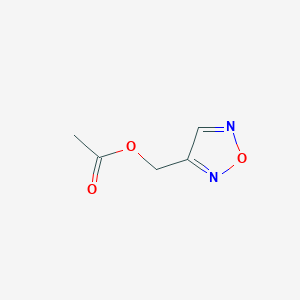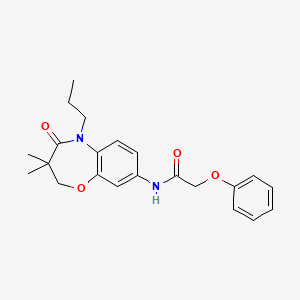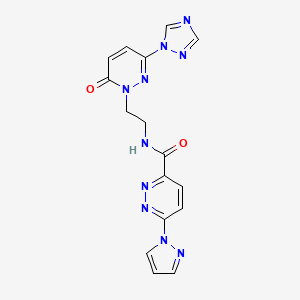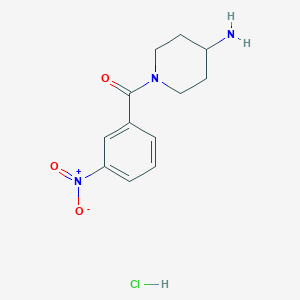
1,2,5-Oxadiazol-3-ylmethyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,5-Oxadiazol-3-ylmethyl acetate is a versatile small molecule scaffold with a molecular formula of C5H6N2O3 and a molecular weight of 142.11 g/mol . This compound is part of the oxadiazole family, which consists of five-membered heterocyclic molecules containing two nitrogen atoms, one oxygen atom, and two carbon atoms .
準備方法
Synthetic Routes and Reaction Conditions: 1,2,5-Oxadiazol-3-ylmethyl acetate can be synthesized through several methods. One common approach involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . Another method includes the uronium activation method, which involves the reaction of carboxylic acids and amidoximes to form 1,2,4-oxadiazoles . The specific reaction conditions and reagents used in these methods can vary, but they typically involve the use of dry solvents, anhydrous potassium carbonate, and refluxing for several hours .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help optimize the reaction conditions and improve the overall yield and purity of the compound .
化学反応の分析
Types of Reactions: 1,2,5-Oxadiazol-3-ylmethyl acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions can be used to modify the compound’s structure and properties, making it suitable for different applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . Substitution reactions may involve the use of halogenating agents or nucleophiles under specific conditions, such as elevated temperatures and the presence of catalysts .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxadiazole derivatives with additional functional groups, while reduction reactions can produce simpler compounds with fewer functional groups .
科学的研究の応用
1,2,5-Oxadiazol-3-ylmethyl acetate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, oxadiazole derivatives have shown potential as anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, and analgesic agents . Additionally, 1,2,5-oxadiazole derivatives have been studied for their potential use as high-energy-density materials in the field of material science .
作用機序
The mechanism of action of 1,2,5-oxadiazol-3-ylmethyl acetate involves its interaction with specific molecular targets and pathways. For example, some oxadiazole derivatives have been shown to inhibit enzymes such as indoleamine-2,3-dioxygenase 1 (IDO1), which plays a role in immune regulation and tumor growth . The compound’s effects are mediated through its ability to form stable complexes with these targets, thereby modulating their activity and downstream signaling pathways .
類似化合物との比較
1,2,5-Oxadiazol-3-ylmethyl acetate can be compared with other similar compounds, such as 1,2,4-oxadiazole, 1,3,4-oxadiazole, and 1,2,3-oxadiazole . While all these compounds share the oxadiazole core structure, their regioisomeric forms result in different electronic environments and properties . For instance, 1,2,4-oxadiazole derivatives have been studied for their potential as anticancer agents, while 1,3,4-oxadiazole derivatives have shown promise as antiviral and antibacterial agents . The unique properties of this compound, such as its stability and reactivity, make it a valuable compound for various applications .
特性
IUPAC Name |
1,2,5-oxadiazol-3-ylmethyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c1-4(8)9-3-5-2-6-10-7-5/h2H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTCHWDCNMPNCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=NON=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-3-nitrobenzamide](/img/structure/B2569564.png)
![N-(4-bromo-2-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2569565.png)

![2-(benzhydrylthio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2569567.png)

![5-bromo-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)thiophene-2-carboxamide](/img/structure/B2569570.png)



![2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(2-methoxyethyl)-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2569579.png)
![N-(3,3-diphenylpropyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2569580.png)
![2-[(3,4-Dichlorophenyl)methyl]-6-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2569583.png)
![N-(2-FLUOROPHENYL)-3-[(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)OXY]AZETIDINE-1-CARBOXAMIDE](/img/structure/B2569584.png)
